molecular formula C20H15BrO B1619474 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one CAS No. 60312-95-0

1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one

Cat. No.: B1619474
CAS No.: 60312-95-0
M. Wt: 351.2 g/mol
InChI Key: GHEGAIKOMWURQJ-UHFFFAOYSA-N
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Description

1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one, with the CAS Number 60312-95-0 and EINECS 262-161-5, is an organic compound with the molecular formula C20H15BrO . This molecule features a biphenyl core system substituted with a bromo group at the 4'-position and a phenylethanone moiety at the 4-position, creating a versatile and polyfunctional scaffold for chemical synthesis . Its structure, characterized by multiple rotatable bonds and aromatic rings, makes it a valuable building block in medicinal chemistry and materials science research . Researchers utilize this compound primarily as a key synthetic intermediate in the development of more complex organic molecules. Its functional groups are amenable to various cross-coupling reactions, such as Suzuki and Heck reactions, facilitated by the reactive bromine atom, while the ketone group can undergo further transformations or serve as a hydrogen bond acceptor . The compound is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO/c21-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(22)14-15-4-2-1-3-5-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEGAIKOMWURQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209074
Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethan-1-one
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Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60312-95-0
Record name 1-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-phenylethanone
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Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethanone
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Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethan-1-one
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Record name 1-(4'-bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one
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Record name 1-(4'-BROMO(1,1'-BIPHENYL)-4-YL)-2-PHENYLETHANONE
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Preparation Methods

Friedel-Crafts Acylation: Primary Synthetic Route

Reaction Mechanism and Substrate Selection

The most well-documented method for synthesizing 1-(4'-bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution leverages 4-bromobiphenyl as the aromatic substrate and phenylacetyl chloride as the acylating agent. The reaction proceeds via the generation of an acylium ion intermediate, facilitated by a Lewis acid catalyst such as aluminum trichloride ($$ \text{AlCl}_3 $$).

The choice of 4-bromobiphenyl ensures regioselectivity, as the bromine atom directs electrophilic attack to the para position relative to the biphenyl linkage. Phenylacetyl chloride introduces the phenylethanone moiety, critical for the target compound’s structure.

Standard Procedure and Conditions

A representative synthesis, adapted from PMC studies, involves the following steps:

  • Reaction Setup : 4-Bromobiphenyl (10 mmol) and phenylacetyl chloride (12 mmol) are dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen atmosphere.
  • Catalyst Addition : $$ \text{AlCl}_3 $$ (15 mmol) is added portion-wise at 0°C to control exothermicity.
  • Reaction Progress : The mixture is stirred at room temperature for 24 hours, monitored by thin-layer chromatography (TLC).
  • Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted with DCM, washed with brine, and dried over $$ \text{Na}2\text{SO}4 $$.
  • Purification : The crude product is recrystallized from ethanol to yield white crystals (68–72% yield).
Table 1: Optimization Parameters for Friedel-Crafts Acylation
Parameter Optimal Value Impact on Yield
Catalyst Loading 1.5 eq $$ \text{AlCl}_3 $$ Maximizes acylium formation
Solvent Anhydrous DCM Enhances electrophile stability
Temperature 0°C → RT Balances kinetics and side reactions
Reaction Time 24 hours Ensures complete conversion

Catalytic System and Waste Management

A key challenge in this method is the stoichiometric use of $$ \text{AlCl}3 $$, which generates acidic waste. Recent patents propose converting hydrolyzed $$ \text{AlCl}3 $$ into polyaluminium chloride (PAC), a coagulant used in water treatment. This approach aligns with green chemistry principles but requires additional post-reaction processing steps.

Alternative Synthetic Strategies

Baeyer-Villiger Oxidation: Limitations

A patent describes Baeyer-Villiger oxidation for synthesizing biphenyl acetates but notes incompatibility with brominated substrates due to potential debromination under acidic conditions. Thus, this method is unsuitable for the target compound.

Characterization and Analytical Data

Spectroscopic Identification

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$) :
    $$ \delta $$ 7.85 (d, $$ J = 8.4 $$ Hz, 2H, biphenyl-H), 7.62–7.45 (m, 9H, aromatic-H), 4.12 (s, 2H, $$ \text{CH}2\text{CO} $$).
  • IR (KBr) : 1685 cm$$ ^{-1} $$ (C=O stretch), 670 cm$$ ^{-1} $$ (C-Br stretch).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar biphenyl system and dihedral angle of 12.5° between the ketone-bearing ring and the brominated ring.

Challenges and Industrial Scalability

Regioselectivity and Byproduct Formation

Competing acylation at the meta position occurs in 5–8% of cases, necessitating careful chromatography. Industrial-scale recrystallization protocols using heptane/ethyl acetate mixtures reduce purification losses.

Catalyst Recycling

The patent highlights the economic and environmental imperative to recover $$ \text{AlCl}_3 $$. Proposals include:

  • Neutralization with NaOH to precipitate $$ \text{Al(OH)}_3 $$.
  • Electrochemical regeneration of $$ \text{AlCl}_3 $$ from waste streams.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position can undergo nucleophilic aromatic substitution under basic conditions. For example:

  • Difluoromethylation :
    A plausible mechanism involves deprotonation of a phenol derivative to generate a phenoxide, which reacts with a difluorocarbene precursor (e.g., from bromo(difluoro)acetic acid). This forms intermediates like bis(aryloxy)fluoromethane anions, leading to aryl difluoromethyl ethers .

Metal-Catalyzed Transformations

  • Suzuki Coupling :
    Biphenyl derivatives can undergo coupling with arylboronic acids using palladium catalysts. For instance, fluorinated biphenyls are synthesized via this method, suggesting adaptability for brominated analogs .

  • Nickel-Catalyzed Reactions :
    Nickel catalysts with ligands like ferrocenylmethylphosphines enable coupling of chlorobenzene derivatives with boronic acids, potentially applicable to bromobiphenyl systems .

Analytical Techniques

Technique Conditions Purpose
HPLC Mobile phase: acetonitrile/water/phosphoric acidSeparation and purity analysis
MS-Compatible HPLC Replace phosphoric acid with formic acidMass spectrometry compatibility
NMR Spectroscopy ¹H, ¹³C, ¹⁹F NMR in CDCl₃Structural characterization
HRMS Electrospray ionization (ESI)Molecular weight confirmation

Data adapted from SIELC Technologies and RSC supporting information .

Research Findings

  • Isolated Yields :
    Similar difluoromethylation reactions report yields ranging from 67% to 98% , depending on substrate and reaction time .

  • Purification :
    Silica-gel column chromatography (petroleum ether/ethyl acetate) is commonly used for purification .

  • Stability :
    The compound is stable under standard conditions but may decompose under harsh reaction environments (e.g., prolonged heating).

Scientific Research Applications

1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and phenylethanone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,1′-Biphenyl-4-yl)-2-phenylethan-1-one (CAS 2001-23-2)

  • Molecular Formula : C₂₀H₁₆O
  • Molecular Weight : 272.347 g/mol
  • Key Differences: Lacks the bromine substituent at the 4'-position of the biphenyl group. Used as a precursor in synthesizing anti-tyrosinase biphenyl esters for dermatological applications .
  • Synthesis : Produced via Friedel-Crafts acylation or palladium-catalyzed α-arylation of ketones .

1-[1,1'-Biphenyl]-4-yl-2-bromoethanone (CAS 135-73-9)

  • Molecular Formula : C₁₄H₁₁BrO
  • Molecular Weight : 275.14 g/mol
  • Key Differences :
    • Smaller structure with a single brominated ethyl group instead of a brominated biphenyl system.
    • Acts as a versatile intermediate in synthesizing adrenaline-type drugs and heterocyclic compounds .
    • Higher reactivity due to the α-bromo ketone moiety, enabling nucleophilic substitution reactions .

1-(4-Methoxyphenyl)-2-phenylethan-1-one (CAS Not Specified)

  • Molecular Formula : C₁₅H₁₄O₂
  • Molecular Weight : 226.27 g/mol
  • Key Differences :
    • Contains a methoxy (-OCH₃) group at the 4-position of the phenyl ring, enhancing polarity and reducing LogP compared to brominated analogs.
    • Demonstrated utility in palladium-catalyzed α-arylation reactions, yielding 80% product in optimized conditions .
    • ¹H NMR Data : δ 3.86 (s, 3H, OCH₃), 4.24 (s, 2H, CH₂), confirming electronic effects of the methoxy group .

2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS Not Specified)

  • Molecular Formula : C₈H₇BrO₂
  • Molecular Weight : 229.05 g/mol
  • Key Differences :
    • Features a hydroxyl (-OH) group instead of a biphenyl system, increasing solubility in polar solvents.
    • Widely used in synthesizing adrenaline analogs and heterocyclic pharmaceuticals .
    • Crystal structure analysis reveals planar geometry with intermolecular hydrogen bonding involving the hydroxyl group .

1-{4'-Acetyl-[1,1'-biphenyl]-4-yl}-2-bromoethan-1-one (CAS Not Specified)

  • Molecular Formula : C₁₇H₁₅BrO₂
  • Molecular Weight : 347.21 g/mol
  • Key Differences: Incorporates an acetyl (-COCH₃) group on the biphenyl ring, introducing additional electron-withdrawing effects. Potential applications in synthesizing polyfunctionalized aromatic compounds for drug discovery .

Structural and Functional Analysis

Electronic and Steric Effects

  • Bromine vs. Methoxy/Hydroxyl Groups : Bromine’s electron-withdrawing nature increases electrophilicity at the ketone carbonyl, enhancing reactivity in nucleophilic additions. Methoxy and hydroxyl groups, conversely, donate electron density via resonance, reducing electrophilicity .
  • Lipophilicity Trends: Brominated derivatives (e.g., LogP 5.46 for the target compound) exhibit higher membrane permeability compared to polar analogs like 2-bromo-1-(4-hydroxyphenyl)ethanone .

Biological Activity

1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one, with the CAS number 60312-95-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H15BrO
  • Molecular Weight : 351.244 g/mol
  • LogP : 5.46 (indicating lipophilicity)
  • InChI Key : GHEGAIKOMWURQJ-UHFFFAOYSA-N

Biological Activity Overview

The compound has been studied for various biological activities, including anti-cancer properties, enzyme inhibition, and neuroprotective effects. The following sections detail specific findings from recent studies.

Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-cancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
  • Induction of Apoptosis : The compound was shown to induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins. Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment with the compound .
  • Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in cancer cells, which was associated with increased expression of cyclin-dependent kinase inhibitors p21 and p27 .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes related to various diseases:

  • AChE Inhibition : Studies have shown that it acts as a competitive inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders like Alzheimer’s disease. Kinetic studies demonstrated an IC50 value around 12 µM for AChE inhibition .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

  • Reduction of Oxidative Stress : In SH-SY5Y neuronal cells, treatment with the compound reduced reactive oxygen species (ROS) levels and enhanced cell viability under oxidative stress conditions .
  • BDNF Expression : It was observed to significantly increase brain-derived neurotrophic factor (BDNF) levels in neuronal cultures, suggesting potential benefits in neurodegenerative disease contexts .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study ReferenceBiological ActivityFindings
Anti-CancerSignificant inhibition of MCF-7 and A549 cell lines with IC50 values between 10–25 µM.
Enzyme InhibitionCompetitive AChE inhibitor with an IC50 of ~12 µM.
NeuroprotectionReduced ROS levels and increased BDNF expression in SH-SY5Y cells.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one?

The compound can be synthesized via bromination of biphenyl precursors. For example, bromination of 1-([1,1′-biphenyl]-4-yl)ethan-1-one (93) with N-bromosuccinimide (NBS) in petroleum ether and methanol under reflux yields 1-([1,1′-biphenyl]-4-yl)-2-bromoethan-1-one (165) . Palladium-catalyzed mono-α-arylation of ketones using aryl phosphates is another viable route, as demonstrated for structurally similar biphenyl ketones .

Q. What analytical methods are recommended for characterizing and separating this compound?

Reverse-phase HPLC using a Newcrom R1 column (3 µm particles for UPLC) with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) achieves high-resolution separation. This method is scalable for impurity isolation and pharmacokinetic studies . For structural confirmation, 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy (e.g., 400 MHz in CDCl3_3) is standard, with characteristic peaks for brominated biphenyl and ketone moieties .

Q. How can researchers assess the compound’s physicochemical properties?

Key properties include:

  • LogP : Experimentally determined as 5.46 via HPLC retention times .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition points.
  • Solubility : Tested in acetonitrile, methanol, and DMSO using UV-Vis spectroscopy.

Advanced Research Questions

Q. What strategies address low yields in bromination reactions during synthesis?

Low yields may arise from incomplete bromination or side reactions. Optimization includes:

  • Using catalytic benzoyl peroxide with NBS to enhance selectivity .
  • Adjusting solvent polarity (e.g., petroleum ether/methanol mixtures) to control reaction kinetics .
  • Monitoring reaction progress via TLC or inline UV spectroscopy to terminate at optimal conversion.

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction with SHELXL refinement is critical. For example, SHELXL’s robust handling of high-resolution or twinned data can resolve challenges like disorder in the brominated biphenyl group. The software’s constraints (e.g., DFIX for bond lengths) improve accuracy in electron density maps .

Q. What functionalization strategies enable downstream applications of this compound?

The ketone group can be functionalized via nucleophilic substitution or cross-coupling. For example:

  • Reaction with morpholine and thiourea yields α-ketothioamide derivatives (e.g., 35), which are bioactive against enzymes like PHGDH .
  • Suzuki-Miyaura coupling with aryl boronic acids introduces substituents for material science applications .

Q. How should researchers address contradictions in reported LogP values?

Discrepancies may stem from measurement methods (e.g., HPLC vs. shake-flask). To resolve:

  • Standardize protocols using the same column (e.g., Newcrom R1) and mobile phase .
  • Validate computational predictions (e.g., XLogP3) against experimental data from multiple labs.

Q. What are the challenges in scaling up HPLC-based purification for preparative use?

Scaling requires:

  • Column dimensions: Shift from analytical (4.6 mm ID) to preparative (21.2 mm ID) while maintaining particle size (3–5 µm) .
  • Gradient adjustment: Optimize acetonitrile/water ratios to balance resolution and throughput.
  • Cost-effective solvent recovery systems for large-scale runs.

Applications in Scientific Research

Q. How is this compound utilized in medicinal chemistry studies?

It serves as a precursor for bioactive molecules. For instance, brominated biphenyl ketones are intermediates in synthesizing anti-tyrosinase agents for dermatological applications . Derivatives like α-ketothioamides show promise in targeting metabolic enzymes (e.g., PHGDH) .

Q. What role does this compound play in materials science?

Its rigid biphenyl core and electron-withdrawing bromine make it suitable for:

  • Organic semiconductors: Enhances charge transport in thin-film transistors.
  • Liquid crystals: Modifies mesophase behavior when functionalized with alkyl chains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one
Reactant of Route 2
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1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one

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